molecular formula C17H13ClN2O4 B13956007 Yua7HA3Y9A CAS No. 137984-92-0

Yua7HA3Y9A

Cat. No.: B13956007
CAS No.: 137984-92-0
M. Wt: 344.7 g/mol
InChI Key: AMFHCCOIWZMTIM-UHFFFAOYSA-N
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Description

7-Chloro-1,2,3,4-tetrahydro-1-(4-nitrobenzoyl)-5H-1-benzazepin-5-one: is a chemical compound with the molecular formula C17H13ClN2O4 and a molecular weight of 344.75 g/mol . This compound is known for its unique structure, which includes a benzazepine core substituted with a nitrobenzoyl group and a chlorine atom. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1,2,3,4-tetrahydro-1-(4-nitrobenzoyl)-5H-1-benzazepin-5-one typically involves the reaction of 7-chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one with 4-nitrobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out in a solvent like dichloromethane at low temperatures (0-10°C) to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for studying enzyme-substrate interactions and receptor binding.

Medicine: The compound is investigated for its potential therapeutic properties. Its derivatives are explored for their activity against various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 7-Chloro-1,2,3,4-tetrahydro-1-(4-nitrobenzoyl)-5H-1-benzazepin-5-one involves its interaction with specific molecular targets. The nitrobenzoyl group is known to participate in various biochemical pathways, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins involved in signal transduction and cellular regulation .

Comparison with Similar Compounds

  • 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5-one
  • 1-(4-Amino-2-methylbenzoyl)-7-chloro-3,4-dihydro-1H-benzo[b]azepin-5-one

Uniqueness: Compared to similar compounds, 7-Chloro-1,2,3,4-tetrahydro-1-(4-nitrobenzoyl)-5H-1-benzazepin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the chlorine atom in specific positions on the benzazepine ring allows for unique interactions and reactivity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

137984-92-0

Molecular Formula

C17H13ClN2O4

Molecular Weight

344.7 g/mol

IUPAC Name

7-chloro-1-(4-nitrobenzoyl)-3,4-dihydro-2H-1-benzazepin-5-one

InChI

InChI=1S/C17H13ClN2O4/c18-12-5-8-15-14(10-12)16(21)2-1-9-19(15)17(22)11-3-6-13(7-4-11)20(23)24/h3-8,10H,1-2,9H2

InChI Key

AMFHCCOIWZMTIM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C2)Cl)N(C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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